WYC-210
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WYC-210 is a derivative of Tazarotene, a retinoid compound known for its lower anticancer activity. It is primarily used as a click chemistry reagent due to its Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing Azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
WYC-210 is synthesized through a series of chemical reactions involving Tazarotene as the starting material.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
WYC-210 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This is the primary reaction this compound is known for, where it reacts with Azide-containing molecules to form triazoles.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common compared to its click chemistry applications.
Common Reagents and Conditions
Copper Catalysts: Used in the CuAAc reaction to facilitate the formation of triazoles.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products Formed
Triazoles: Formed through the CuAAc reaction with Azide-containing molecules.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
WYC-210 has several scientific research applications, including:
Mechanism of Action
WYC-210 exerts its effects primarily through its Alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions. This mechanism is widely used in click chemistry to form stable triazole linkages between molecules. The molecular targets of this compound include Azide-containing molecules, which it reacts with to form triazoles .
Comparison with Similar Compounds
Similar Compounds
WYC-209: Another derivative of Tazarotene with similar click chemistry properties but higher anticancer activity.
All-trans-retinoic acid (ATRA): A retinoid with significant anticancer activity, used in the treatment of leukemia and other cancers.
Tamibarotene: A retinoid used in clinical trials for the treatment of acute promyelocytic leukemia.
Uniqueness of WYC-210
This compound is unique due to its specific application in click chemistry, facilitated by its Alkyne group. While it has lower anticancer activity compared to other retinoids, its ability to form stable triazole linkages makes it valuable in chemical synthesis and bioconjugation .
Properties
IUPAC Name |
2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENFGFHRYIOMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.